molecular formula C58H75ClN12O12S2 B8134230 PROTAC BRD4 Degrader-5-CO-PEG3-N3

PROTAC BRD4 Degrader-5-CO-PEG3-N3

Cat. No.: B8134230
M. Wt: 1231.9 g/mol
InChI Key: WMOYJXQCSDGERS-WVLZNWKQSA-N
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Description

PROTAC BRD4 Degrader-5-CO-PEG3-N3 is a compound used in the field of targeted protein degradation. It is a PROTAC-linker conjugate that includes the BRD4 degrader GNE-987 and a PEG-based linker. This compound is designed to facilitate the degradation of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-5-CO-PEG3-N3 involves multiple steps, including the preparation of the BRD4 degrader GNE-987 and the PEG-based linker. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of the individual components followed by their conjugation through click chemistry reactions. The process requires precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: PROTAC BRD4 Degrader-5-CO-PEG3-N3 primarily undergoes click chemistry reactions, specifically:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAc)
  • Strain-promoted alkyne-azide cycloaddition (SPAAC)

Common Reagents and Conditions:

Major Products: The major products of these reactions are the conjugates formed between this compound and the target molecules, resulting in the formation of stable triazole linkages .

Scientific Research Applications

Cancer Therapy

BRD4 has been implicated in various cancers, including breast cancer and leukemia. The application of PROTAC BRD4 Degrader-5-CO-PEG3-N3 has shown promise in degrading BRD4 in both HER2 positive and negative breast cancer cell lines. Studies have demonstrated that this compound can effectively reduce BRD4 levels, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Epigenetic Regulation

BRD4 plays a crucial role in regulating gene expression through its interaction with acetylated histones. By degrading BRD4, this compound can alter the epigenetic landscape of cells, which is particularly relevant in studies focused on epigenetic therapies for diseases where gene expression is dysregulated .

Drug Resistance Mechanisms

Research indicates that targeting BRD4 may help overcome drug resistance mechanisms observed in various cancers. The ability of PROTACs to degrade BRD4 could sensitize cancer cells to other therapeutic agents, making it a valuable tool in combination therapies aimed at enhancing treatment efficacy .

Case Study 1: Breast Cancer Cell Lines

In vitro studies using MDA-MB-231 breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in BRD4 protein levels. Western blot analyses indicated that the compound exhibited dose-dependent degradation activity, with effective concentrations ranging from 100 nM to 10 µM. The study highlighted the potential of this PROTAC as a therapeutic agent against aggressive breast cancer phenotypes .

Case Study 2: Combination Therapy with Chemotherapeutics

A recent study explored the combination of this compound with standard chemotherapeutics in leukemia models. The results indicated that co-administration led to enhanced cytotoxicity compared to individual treatments. This suggests that targeting BRD4 may synergistically improve the efficacy of existing chemotherapy regimens by mitigating drug resistance pathways .

Data Tables

Compound DC50 (nM) Dmax (%) Cell Line
This compound97.188MDA-MB-231 (Breast)
Other PROTACsVariesVariesVarious Cancer Cell Lines

Mechanism of Action

The mechanism of action of PROTAC BRD4 Degrader-5-CO-PEG3-N3 involves the recruitment of the E3 ubiquitin ligase to the BRD4 protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The compound forms a ternary complex with BRD4 and the E3 ligase, bringing them into close proximity and facilitating the transfer of ubiquitin to BRD4 .

Comparison with Similar Compounds

    PROTAC BRD4 Degrader-1: Another BRD4 degrader with a different linker structure.

    PROTAC BRD4 Degrader-2: Similar to Degrader-5-CO-PEG3-N3 but with variations in the degrader and linker components.

Uniqueness: PROTAC BRD4 Degrader-5-CO-PEG3-N3 is unique due to its specific combination of the BRD4 degrader GNE-987 and the PEG-based linker, which enhances its solubility and stability. The azide group allows for versatile conjugation through click chemistry, making it a valuable tool in various research applications .

Biological Activity

The compound PROTAC BRD4 Degrader-5-CO-PEG3-N3 is a member of the proteolysis-targeting chimera (PROTAC) family, designed to induce the degradation of the BRD4 protein, which is implicated in various cancers and inflammatory diseases. This article delves into its biological activity, including mechanisms of action, efficacy in cellular models, and comparative studies with other PROTACs.

PROTACs function by harnessing the ubiquitin-proteasome system to target specific proteins for degradation. This compound consists of a ligand that binds to BRD4 and a linker that recruits an E3 ubiquitin ligase, facilitating the ubiquitination of BRD4 and its subsequent degradation by the proteasome. This dual-targeting mechanism is crucial for enhancing specificity and efficacy in degrading target proteins.

Structure

The structure of This compound includes:

  • BRD4 Ligand: GNE-987, which selectively binds to BRD4.
  • Linker: A PEG-based linker that enhances solubility and facilitates the formation of the ternary complex with the E3 ligase.
  • Azide Group: Allows for click chemistry applications, enhancing its utility in biochemical assays.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of This compound in various cancer cell lines. For instance, experiments conducted on MDA-MB-231 breast cancer cells showed significant degradation of BRD4 upon treatment with this compound. The degradation was assessed using Western blot analysis at various time points (4 to 24 hours) and concentrations (from 100 nM to 10 µM).

Key Findings

  • Time-Course Experiments: Effective BRD4 degradation was observed within 8 hours of treatment.
  • Dose Dependency: The compound exhibited a dose-dependent response, with optimal degradation occurring at concentrations between 1 µM and 10 µM.

Comparative Studies

Comparative studies with other PROTACs highlighted the potency of This compound . For example, when compared to dBET1 and MZ1, this compound showed superior efficacy in degrading BRD4 with lower DC50 values.

CompoundDC50 (nM)Dmax (%)
This compoundTBDTBD
dBET1134.079
MZ130TBD

Proteasome Dependence

The degradation activity of This compound was found to be dependent on the proteasome machinery. Co-treatment with proteasome inhibitors like bortezomib significantly abrogated BRD4 degradation, confirming the necessity of proteasomal pathways in its mechanism of action.

Study 1: Breast Cancer Cell Lines

A study evaluated the effect of This compound on MDA-MB-231 cells. Results indicated that treatment led to a significant reduction in cell viability correlating with increased BRD4 degradation levels.

Study 2: Synergistic Effects with Other Inhibitors

Another investigation explored the synergistic effects of combining This compound with other therapeutic agents targeting different pathways. The combination therapy yielded enhanced anti-cancer effects compared to monotherapy, indicating potential for clinical applications.

Properties

IUPAC Name

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H75ClN12O12S2/c1-35-38(4)85-57-50(35)51(41-13-15-43(59)16-14-41)65-45(54-68-67-39(5)71(54)57)30-47(72)61-17-19-77-21-23-79-25-27-81-32-48(73)66-53(58(6,7)8)56(76)70-31-44(83-49(74)33-82-28-26-80-24-22-78-20-18-63-69-60)29-46(70)55(75)64-36(2)40-9-11-42(12-10-40)52-37(3)62-34-84-52/h9-16,34,36,44-46,53H,17-33H2,1-8H3,(H,61,72)(H,64,75)(H,66,73)/t36-,44+,45-,46-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOYJXQCSDGERS-WVLZNWKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H75ClN12O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1231.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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